

Quantitative Landscape of the AC-Ile-ome

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Compound of Interest

Compound Name: AC-Ile-ome

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The identification and quantification of NatC substrates are pivotal for understanding the scope of the **AC-Ile-ome**. Proteomic studies in *Saccharomyces cerevisiae* have been instrumental in defining the substrate profile of NatC. A key study utilizing N-terminal combined fractional diagonal chromatography (COFRADIC) in a *naa30Δ* yeast strain identified 57 potential NatC substrates.[4] These proteins are involved in a diverse range of cellular processes, highlighting the broad impact of NatC-mediated acetylation.

For the purpose of this guide, a selection of these identified yeast NatC substrates is presented below, forming a foundational dataset for the **AC-Ile-ome**.

Protein (Yeast)	N-terminal Sequence	Putative Function
Arl3p	MI(S)	Golgi-associated GTP-binding protein
Trm1-Ilp	MI(K)	tRNA methyltransferase
Atp16p	MI(L)	F1F0-ATPase subunit
Cox12p	MI(F)	Cytochrome c oxidase subunit
Hsp30p	MI(T)	Heat shock protein
Pst2p	MI(A)	Phosphate-responsive signaling pathway component
Rpl24bp	MI(G)	60S ribosomal protein L24b
Sec20p	MI(V)	t-SNARE involved in retrograde transport to the ER
Ssm4p	MI(P)	Pre-rRNA processing protein
Ybr239c-ap	MI(N)	Uncharacterized protein

Table 1: A selection of identified NatC substrates in *Saccharomyces cerevisiae*. The N-terminal sequence shown is post-initiator methionine, where Isoleucine (I) becomes the N-terminal residue. The original N-terminal methionine is typically retained and the isoleucine is at the second position.

The Interactome: Protein-Protein Interactions of the AC-Ile-ome

N-terminal acetylation can act as a crucial determinant for protein-protein interactions. The modification can either create or mask a binding site, thereby modulating the assembly of protein complexes. For instance, the lack of N-terminal acetylation on certain proteins can expose a degradation signal (N-degron), leading to their recognition by E3 ubiquitin ligases and subsequent proteasomal degradation.[\[5\]](#)[\[6\]](#)

A prominent example of an interaction modulated by N-terminal acetylation is that of the E2 conjugating enzyme UBE2M and its regulator DCN1, a subunit of an E3 ligase for the ubiquitin-like protein NEDD8. The N-terminal Met-Ile of UBE2M is a substrate for NatC, and this acetylation is critical for its interaction with DCN1.^[7]

The interactome of the **AC-Ile-ome** is therefore context-dependent, with the acetylation status of a protein influencing its binding partners. Below is a table summarizing representative interactions for proteins that are known or putative NatC substrates.

Ac-Ile Protein	Interacting Partner(s)	Functional Consequence of Interaction
UBE2M (human)	DCN1	Assembly of the E2-E3 NEDD8 ligase complex
Arl3p (yeast)	Sys1p	Recruitment to the Golgi apparatus
Grh1p (yeast)	Not well defined	Localization to the Golgi apparatus
Trm1-Ilp (yeast)	Not well defined	Localization to the inner nuclear membrane

Table 2: Representative protein-protein interactions of the **AC-Ile-ome**.

Experimental Protocols

The study of the **AC-Ile-ome** and its interactome relies on a combination of proteomic and interaction-based experimental approaches.

Protocol 1: Identification of N-terminally Acetylated Peptides by N-terminal COFRADIC

This protocol provides a method for the enrichment and identification of N-terminally acetylated peptides from a complex protein mixture.

- Protein Extraction and Digestion:

- Lyse cells or tissues in a suitable buffer containing protease inhibitors.
- Quantify the protein concentration using a standard method (e.g., BCA assay).
- Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
- Digest proteins into peptides using a specific protease, such as trypsin.
- Blocking of Free Amines:
 - Block primary amines (N-termini and lysine side chains) of the peptides using an amine-reactive reagent, such as N-hydroxysuccinimide (NHS) esters of acetic acid.
- First Round of RP-HPLC Separation:
 - Separate the modified peptides by reversed-phase high-performance liquid chromatography (RP-HPLC).
 - Collect fractions at regular intervals.
- Thiol-based Chemistry for Internal Peptide Removal:
 - Treat the collected fractions with a reagent that specifically modifies the blocked internal peptides (containing lysine), rendering them more hydrophilic. This step is specific to the COFRADIC chemistry.
- Second Round of RP-HPLC Separation:
 - Re-inject the fractions from the first HPLC run onto the same RP-HPLC column.
 - The N-terminally blocked peptides will elute at the same retention time, while the modified internal peptides will have a shifted retention time.
 - Collect the fractions corresponding to the original elution times.
- Mass Spectrometry Analysis:

- Analyze the enriched N-terminal peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Identify the peptides and their acetylation status using database search algorithms (e.g., Mascot, Sequest).

Protocol 2: Analysis of Protein-Protein Interactions by Co-Immunoprecipitation (Co-IP)

This protocol describes a method to identify the interaction partners of a specific N-terminally acetylated protein.

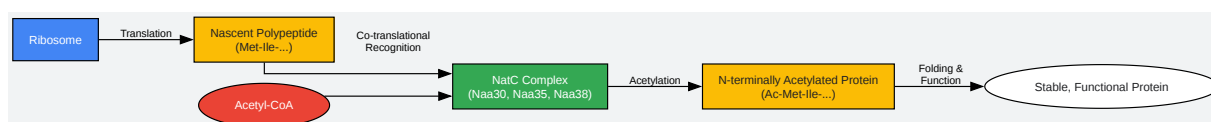
- Cell Lysis:
 - Lyse cells expressing the protein of interest (bait protein) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
 - Ensure the lysis conditions preserve protein-protein interactions.
- Antibody Immobilization:
 - Incubate an antibody specific to the bait protein with protein A/G-coupled agarose or magnetic beads to immobilize the antibody.
- Immunoprecipitation:
 - Add the cell lysate to the antibody-bead conjugate and incubate with gentle rotation to allow the antibody to bind to the bait protein.
- Washing:
 - Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
- Elution:
 - Elute the bait protein and its interacting partners (prey proteins) from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

- Analysis of Interacting Proteins:
 - Separate the eluted proteins by SDS-PAGE and visualize them by silver or Coomassie staining.
 - Excise protein bands of interest and identify them by mass spectrometry.
 - Alternatively, analyze the entire eluate by LC-MS/MS for a more comprehensive identification of interaction partners.
 - Confirm the interaction by Western blotting using an antibody against the suspected interacting protein.

Visualizing the AC-Ile-ome Interactome and Pathways

Diagrams are essential for visualizing the complex relationships within the **AC-Ile-ome**.

NatC-Mediated N-terminal Acetylation Workflow

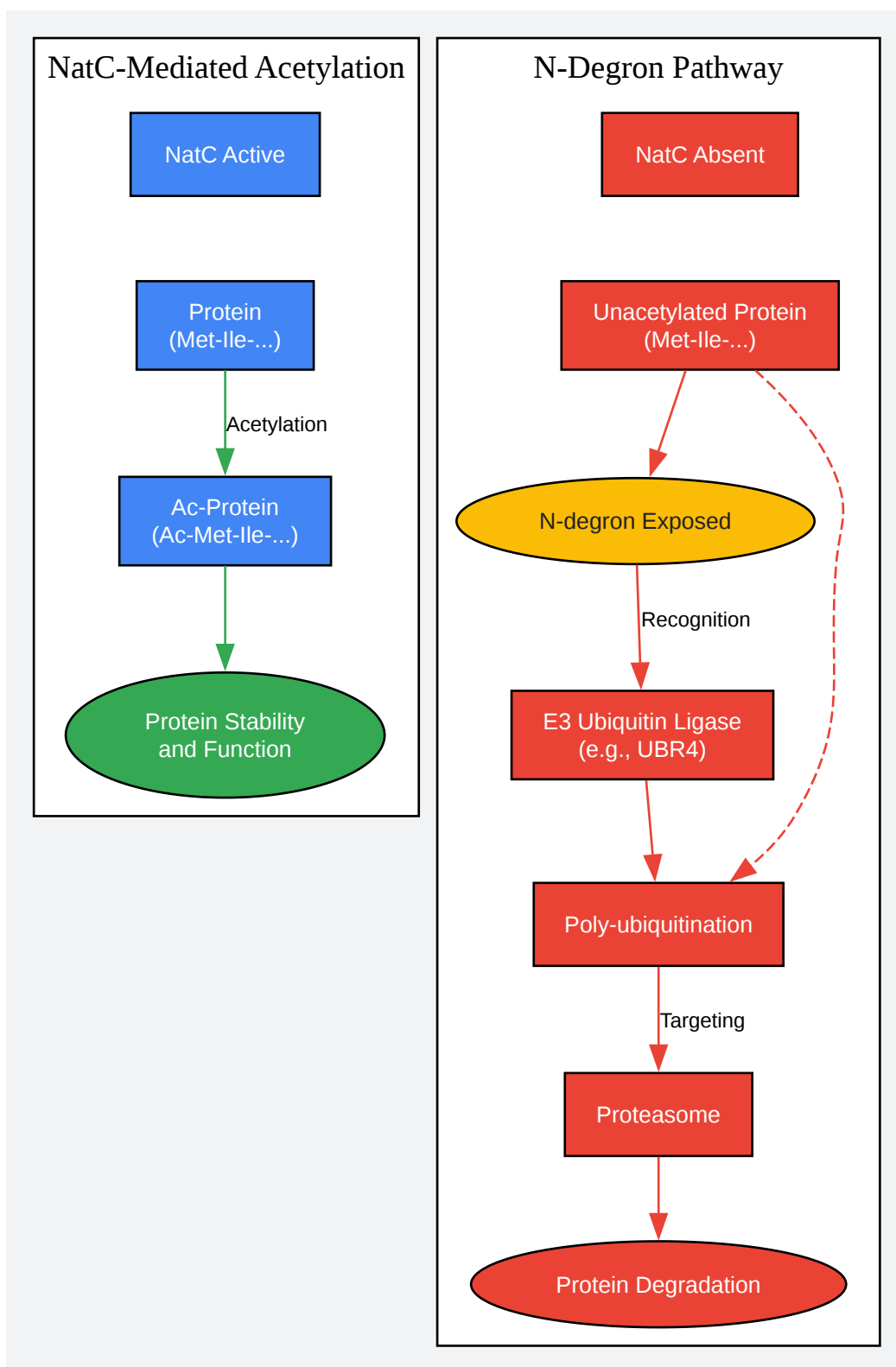


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NatC-mediated co-translational N-terminal acetylation.

Signaling Pathway: Regulation of Protein Stability by NatC

The absence of NatC-mediated acetylation can lead to protein degradation through the N-degron pathway.



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Regulation of protein stability by NatC-mediated acetylation.

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